1,3-dibromo-5-(bromomethyl)-2-fluorobenzene
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Overview
Description
1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H3Br3F It is a derivative of benzene, where three bromine atoms and one fluorine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5-(bromomethyl)-2-fluorobenzene typically involves the bromination of 2-fluorotoluene. The process includes the following steps:
Bromination of 2-fluorotoluene: This step involves the selective bromination of the methyl group in 2-fluorotoluene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Further bromination: The intermediate product is then subjected to further bromination to introduce additional bromine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding brominated and fluorinated benzoic acids.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Substitution Products: Amino, thio, or alkoxy derivatives of the original compound.
Oxidation Products: Brominated and fluorinated benzoic acids.
Reduction Products: Less brominated derivatives of the original compound.
Scientific Research Applications
1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of new pharmaceuticals and agrochemicals.
Medicine: Explored for its potential as an intermediate in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(bromomethyl)-2-fluorobenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-5-(dibromomethyl)benzene
- 1,4-Dibromo-2-(dibromomethyl)benzene
- 1,2-Bis(dibromomethyl)benzene
- 1-(bromomethyl)-2-(dibromomethyl)benzene
Uniqueness
1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
726185-32-6 |
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Molecular Formula |
C7H4Br3F |
Molecular Weight |
346.8 |
Purity |
95 |
Origin of Product |
United States |
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